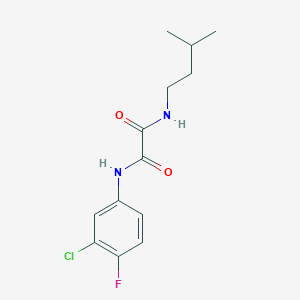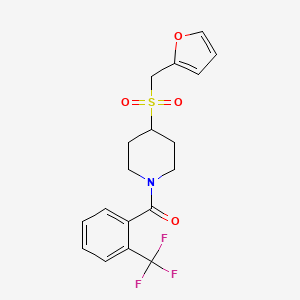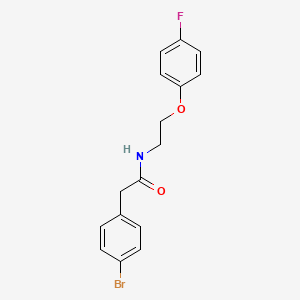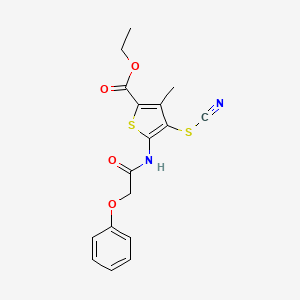
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of the 3-chloro-4-fluorophenyl group . This group is often used in the synthesis of various pharmaceutical compounds due to its ability to bind to different biological targets .
Synthesis Analysis
While specific synthesis methods for “N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide” were not found, similar compounds are typically synthesized through multi-step processes involving aryl urea and aryl semicarbazide formation .Scientific Research Applications
Photophysical Properties and Synthesis
The research on related compounds, such as chlorins and naphthalimide derivatives, highlights the significance of their photophysical properties and the synthesis of water-soluble versions for biological applications. For instance, chlorins with high water solubility have been synthesized to exhibit dominant absorption bands, modest fluorescence yield, long singlet excited-state lifetime, and a high yield of intersystem crossing, making them suitable for biomedical applications (Borbas et al., 2008).
Fluorophores and Fluorescence Microscopy
The development of solvatochromic dyes and their application in fluorescence microscopy demonstrate the potential of certain derivatives in selective visualization of cellular components, such as lipid droplets and mitochondria. This application is pivotal in studies related to cellular metabolism and diseases (Benčić et al., 2019).
Molecular Docking and Antioxidant Activity
Isoxazoline derivatives synthesized from specific fluoroaniline precursors have shown potential antioxidant activity through in vitro screenings and molecular docking analysis. This illustrates the utility of these compounds in developing therapeutic agents with antioxidant properties (Geetha & Rajakumar, 2020).
Chemical Synthesis and Analytical Characterization
The synthesis and analytical characterization of a range of substances based on the diarylethylamine template, which includes isomers and derivatives with fluorine substitutions, underline the importance of these compounds in the development of new materials and drugs. The comprehensive analytical characterizations facilitate the understanding of their chemical behavior and potential applications (Dybek et al., 2019).
Environmental Sensing and Logic Gates
The design of compounds as fluorescent logic gates that can be reconfigured based on solvent polarity showcases the potential of these derivatives in environmental sensing and molecular electronics. The ability to switch logic gate functions by altering solvent conditions opens new avenues in sensor technology and data processing at the molecular level (Gauci & Magri, 2022).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-8(2)5-6-16-12(18)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCNXHIDPCQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![3-cinnamyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2829073.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)
![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)
![(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2829078.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)
![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)
